

(S)-(+)-4-Methyl-2-pentanol CAS number and safety data sheet

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Compound of Interest

Compound Name: (S)-(+)-4-Methyl-2-pentanol

Cat. No.: B088433

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Technical Guide: (S)-(+)-4-Methyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-(+)-4-Methyl-2-pentanol**, a chiral alcohol with applications in organic synthesis and potentially in biological systems. This document outlines its chemical identity, safety information, potential synthetic approaches, and plausible biological signaling interactions.

Chemical Identity and Properties

(S)-(+)-4-Methyl-2-pentanol is the (S)-enantiomer of 4-methyl-2-pentanol. While the racemic mixture is well-characterized, data specific to the (S)-(+) isomer is less common.

Note: A specific CAS number for **(S)-(+)-4-Methyl-2-pentanol** has not been identified in publicly available databases. The information below primarily pertains to the racemic mixture (CAS No. 108-11-2). The CAS number for the (R)-(-)-enantiomer is 16404-54-9.

Table 1: Physicochemical Properties of 4-Methyl-2-pentanol (Racemic)

Property	Value	Reference(s)
CAS Number	108-11-2	[1]
Molecular Formula	C ₆ H ₁₄ O	[1]
Molecular Weight	102.17 g/mol	[1]
Appearance	Colorless liquid	[2]
Boiling Point	130-133 °C	[3] [4]
Melting Point	-90 °C	
Flash Point	41 °C (105.8 °F) - closed cup	[5]
Density	0.81 g/cm ³ at 20 °C	[3] [4]
Solubility in Water	16.4 g/L at 20 °C	
Vapor Pressure	4.97 hPa at 20 °C	

Safety Data Sheet Summary

The following safety information is for the racemic mixture of 4-Methyl-2-pentanol (CAS: 108-11-2). It should be used as a guideline for handling the (S)-(+)-enantiomer, with the understanding that the toxicological properties of individual enantiomers can sometimes differ.

Table 2: GHS Hazard Information for 4-Methyl-2-pentanol (Racemic)

Hazard Class	Category	Hazard Statement
Flammable Liquids	3	H226: Flammable liquid and vapour. [5] [6]
Serious Eye Damage/Irritation	2	H319: Causes serious eye irritation. [5]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)	3	H335: May cause respiratory irritation. [5] [6]

Table 3: Toxicological Data for 4-Methyl-2-pentanol (Racemic)

Endpoint	Species	Value	Reference(s)
LD50, Oral	Rat	2590 mg/kg	[4] [7]
LD50, Dermal	Rabbit	2884 mg/kg	[4]
LD50, Dermal	Rabbit	3.56 mL/kg	[6]

Handling and First Aid:

- **Handling:** Use in a well-ventilated area. Keep away from heat, sparks, and open flames. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[\[6\]](#)[\[8\]](#)
- **First Aid:**
 - **Inhalation:** Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[\[9\]](#)
 - **Skin Contact:** Remove contaminated clothing. Wash skin with soap and water.[\[9\]](#)
 - **Eye Contact:** Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[\[9\]](#)
 - **Ingestion:** Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[\[10\]](#)

Experimental Protocols: Synthesis

An enantioselective synthesis of **(S)-(+)-4-Methyl-2-pentanol** can be achieved through the asymmetric reduction of the prochiral ketone, 4-methyl-2-pentanone. Biocatalysis using specific alcohol dehydrogenases (ADHs) is a highly effective method for obtaining high enantiomeric purity.

Proposed Protocol: Enzymatic Reduction of 4-Methyl-2-pentanone

This protocol is based on established methods for the asymmetric reduction of ketones using alcohol dehydrogenases. The specific enzyme and conditions may require optimization.

Materials:

- 4-Methyl-2-pentanone
- Alcohol dehydrogenase (ADH) selective for producing the (S)-enantiomer (e.g., from *Lactobacillus* kefir or a recombinant source)
- Co-factor (NADH or NADPH)
- Co-factor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol and a secondary ADH)
- Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

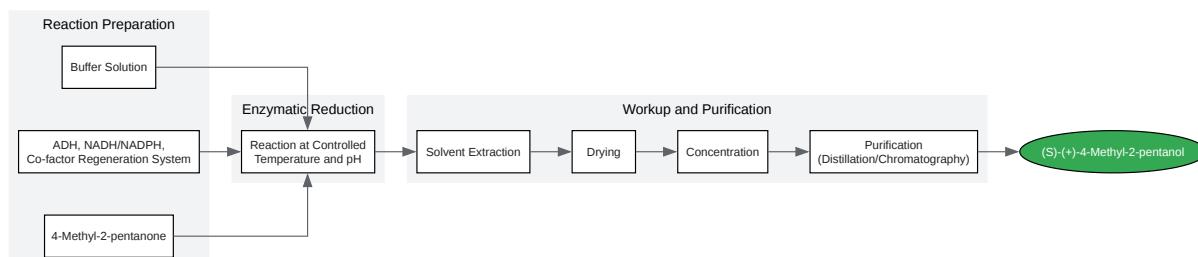
Procedure:

- In a temperature-controlled reaction vessel, prepare a buffered solution containing the ADH, the co-factor, and the co-factor regeneration system.
- Add 4-methyl-2-pentanone to the reaction mixture. The concentration should be optimized to avoid enzyme inhibition.
- Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.
- Monitor the progress of the reaction by gas chromatography (GC) using a chiral column to determine the enantiomeric excess (ee) of the product.

- Once the reaction has reached the desired conversion and enantiomeric excess, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).
- Extract the product into the organic layer. Repeat the extraction process to maximize yield.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude **(S)-(+)-4-Methyl-2-pentanol**.
- Purify the product by distillation or column chromatography if necessary.

Visualization of Workflows and Pathways

Diagram 1: Synthesis Workflow



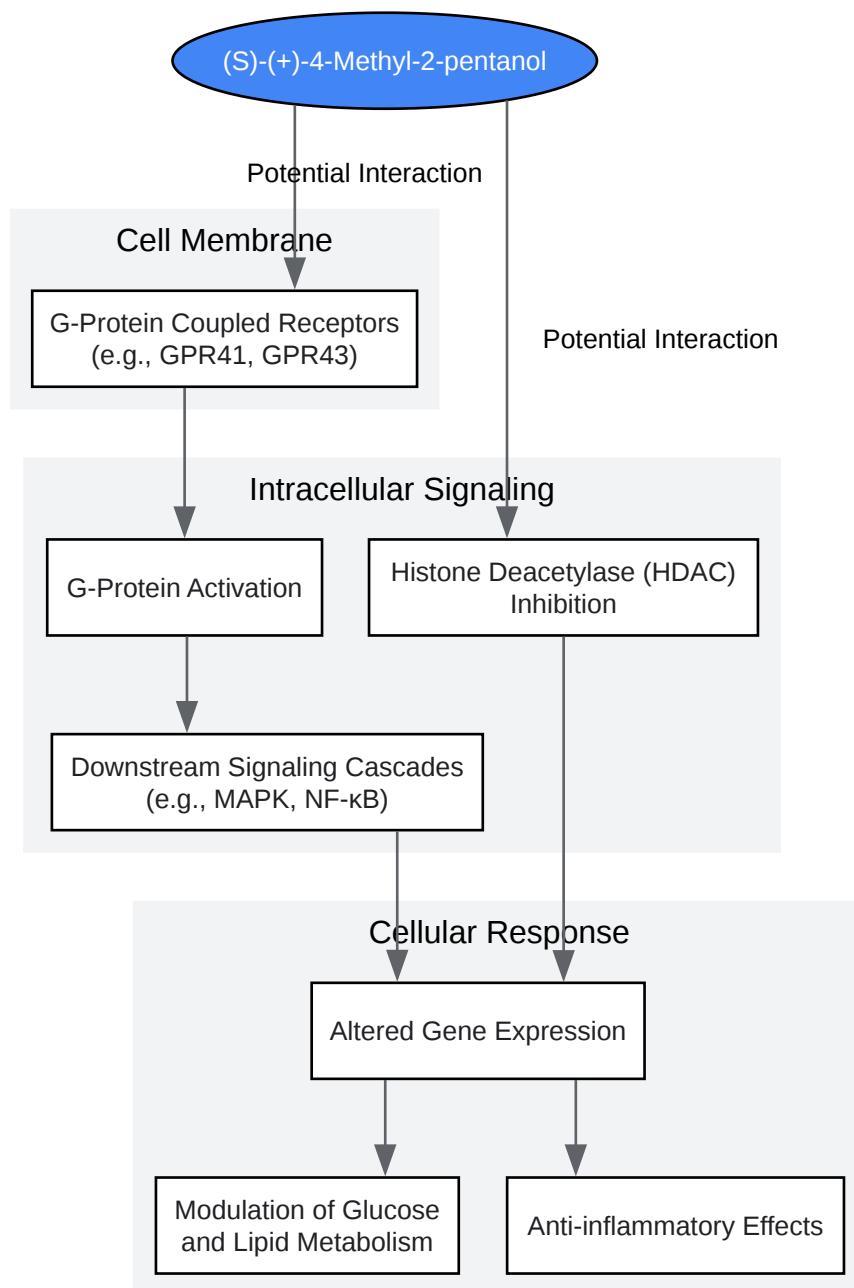
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Caption: Workflow for the enantioselective synthesis of **(S)-(+)-4-Methyl-2-pentanol**.

Diagram 2: Potential Biological Signaling Interactions

While specific signaling pathways for **(S)-(+)-4-Methyl-2-pentanol** are not well-documented, as a short-chain alcohol, it may interact with pathways known to be modulated by short-chain fatty

acids (SCFAs), which are structurally similar.



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Caption: Plausible signaling pathways for **(S)-(+)-4-Methyl-2-pentanol** based on SCFA activity.

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